Carbobenzoxyphenylalanine
Overview
Description
Carbobenzoxyphenylalanine, also known as Z-Phe-OH or N-CBZ-L-PHENYLALANINE, is a compound with the molecular formula C17H17NO4 . It has a molecular weight of 299.32 g/mol .
Molecular Structure Analysis
The IUPAC name for Carbobenzoxyphenylalanine is (2 S )-3-phenyl-2- (phenylmethoxycarbonylamino)propanoic acid . The InChIKey is RRONHWAVOYADJL-HNNXBMFYSA-N . The compound has a 2D and 3D structure that can be found in databases like PubChem .Physical And Chemical Properties Analysis
Carbobenzoxyphenylalanine is a white amorphous powder . It has a melting point of 85-88°C and a boiling point of 511.5°C at 760 mmHg . The compound’s flash point is 263.1°C .Scientific Research Applications
1. Enzyme Activity and Inhibition Studies
Carbobenzoxyphenylalanine has been investigated in the context of its interactions with various enzymes. A study by Bartlett, Spear, and Jacobsen (1982) explored its role as a substrate and inhibitor of carboxypeptidase A (CPA). This research sheds light on the molecular dynamics of enzyme-substrate interactions and contributes to our understanding of enzymatic processes and potential therapeutic applications (Bartlett, Spear, & Jacobsen, 1982).
2. Studies on Enzymatic Pathways
The compound has also been studied in the context of its role in enzymatic pathways, particularly those involving phenylalanine. For example, research on phenylalanine hydroxylase deficiency, a disorder affecting phenylalanine metabolism, provides insights into metabolic diseases and their management. This type of research is essential for developing treatments for metabolic disorders (Mitchell, Trakadis, & Scriver, 2011).
3. Chemical Synthesis and Reaction Studies
Carbobenzoxyphenylalanine has been a subject of interest in studies focusing on chemical synthesis and reactions. For instance, its role in the synthesis of specific amino acid derivatives and the study of their reactions provides valuable insights into organic chemistry and the synthesis of novel compounds, which can have broad applications in medicine and industry (Carlton & Yanofsky, 1962).
4. Pharmaceutical Applications and Drug Development
Research involving carbobenzoxyphenylalanine often intersects with pharmaceutical science, particularly in the development of new drugs and therapeutic agents. Understanding how this compound interacts with various biological molecules can lead to the development of new medications or therapeutic strategies (O’Flaherty, Showell, Kreutzer, Ward, & Becker, 1978).
5. Biophysical and Biochemical Research
Studies on carbobenzoxyphenylalanine contribute to our understanding of biophysical and biochemical processes. Its use in various experimental setups helps in deciphering complex biological mechanisms, which is crucial for advancements in biochemistry and biophysics (Gross, Gafford, & Tatum, 1956).
Safety And Hazards
Future Directions
Carbobenzoxyphenylalanine has been used in the self-assembly of modified aromatic amino acids to form well-defined morphologies such as fibers, spherical, and flower-like self-assembled structures . This provides an important avenue for the simple fabrication and design of novel materials with immense applications .
properties
IUPAC Name |
(2S)-3-phenyl-2-(phenylmethoxycarbonylamino)propanoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17NO4/c19-16(20)15(11-13-7-3-1-4-8-13)18-17(21)22-12-14-9-5-2-6-10-14/h1-10,15H,11-12H2,(H,18,21)(H,19,20)/t15-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RRONHWAVOYADJL-HNNXBMFYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CC(C(=O)O)NC(=O)OCC2=CC=CC=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)C[C@@H](C(=O)O)NC(=O)OCC2=CC=CC=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17NO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30151276 | |
Record name | Carbobenzoxyphenylalanine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30151276 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
299.32 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Carbobenzoxyphenylalanine | |
CAS RN |
1161-13-3 | |
Record name | Benzyloxycarbonyl-L-phenylalanine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1161-13-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Carbobenzoxyphenylalanine | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001161133 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Carbobenzoxyphenylalanine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30151276 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | N-benzyloxycarbonyl-L-3-phenylalanine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.013.272 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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